

# RESMAIN Study Efficacy and Trial Design Overview

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## Compound Focus: Resminostat

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The following tables summarize the key efficacy outcomes and the core design of the RESMAIN study.

**Table 1: Primary and Secondary Efficacy Endpoints from the RESMAIN Study** [1] [2] [3]

Endpoint	Resminostat (Kinselby)	Placebo	P-value & Hazard Ratio (HR)
Median Progression-Free Survival (PFS)	8.3 months	4.2 months	p=0.015; HR: 0.623 (95% CI: 0.424, 0.916)
PFS Improvement vs. Placebo	97.6% improvement	-	38% risk reduction
Median Time to Next Treatment (TTNT)	8.8 months	4.2 months	p=0.002; HR: 0.594 (95% CI: 0.428, 0.825)
Median "Total" PFS (from start of last prior therapy)	24.3 months	14.9 months	-

**Table 2: RESMAIN Pivotal Study Design** [1] [3] [4]

Aspect	Description
Study Title	RESMAIN
ClinicalTrials.gov Identifier	NCT02953301 [5]
Phase	Pivotal (Phase II)
Design	Multi-center, double-blind, randomized, placebo-controlled
Patient Population	201 patients with advanced-stage CTCL who achieved disease control with prior systemic therapy
Treatment Arms	1:1 randomization to oral resminostat or placebo
Primary Endpoint	Progression-Free Survival (PFS)
Key Secondary Endpoints	Time to next treatment (TTNT); Time to symptom (pruritus) worsening (not met) [4]
Geographical Scope	Over 50 clinical centers across 11 European countries and Japan

## Experimental Protocols and Mechanistic Insights

### Drug Profile and Preclinical Methodology

- **Drug Candidate: Resminostat** (Kinselby) is an orally administered inhibitor targeting class I, IIb, and IV histone deacetylases (HDAC) [1] [3].
- **Mechanism:** HDAC inhibitors can inhibit tumor growth and proliferation, cause tumor regression, and strengthen the body's immune response to cancer [1]. **Resminostat** has been shown to up-regulate a Th1 gene signature and down-regulate the Th2 and itch-mediating cytokine IL-31 [5].

The diagram below illustrates the synergistic mechanism of action between **resminostat** and ruxolitinib (a JAK1/2 inhibitor), as demonstrated in preclinical in vitro studies using CTCL cell lines (MyLa and SeAx) [5].

## In Vitro Protocol for Combination Drug Efficacy [5]

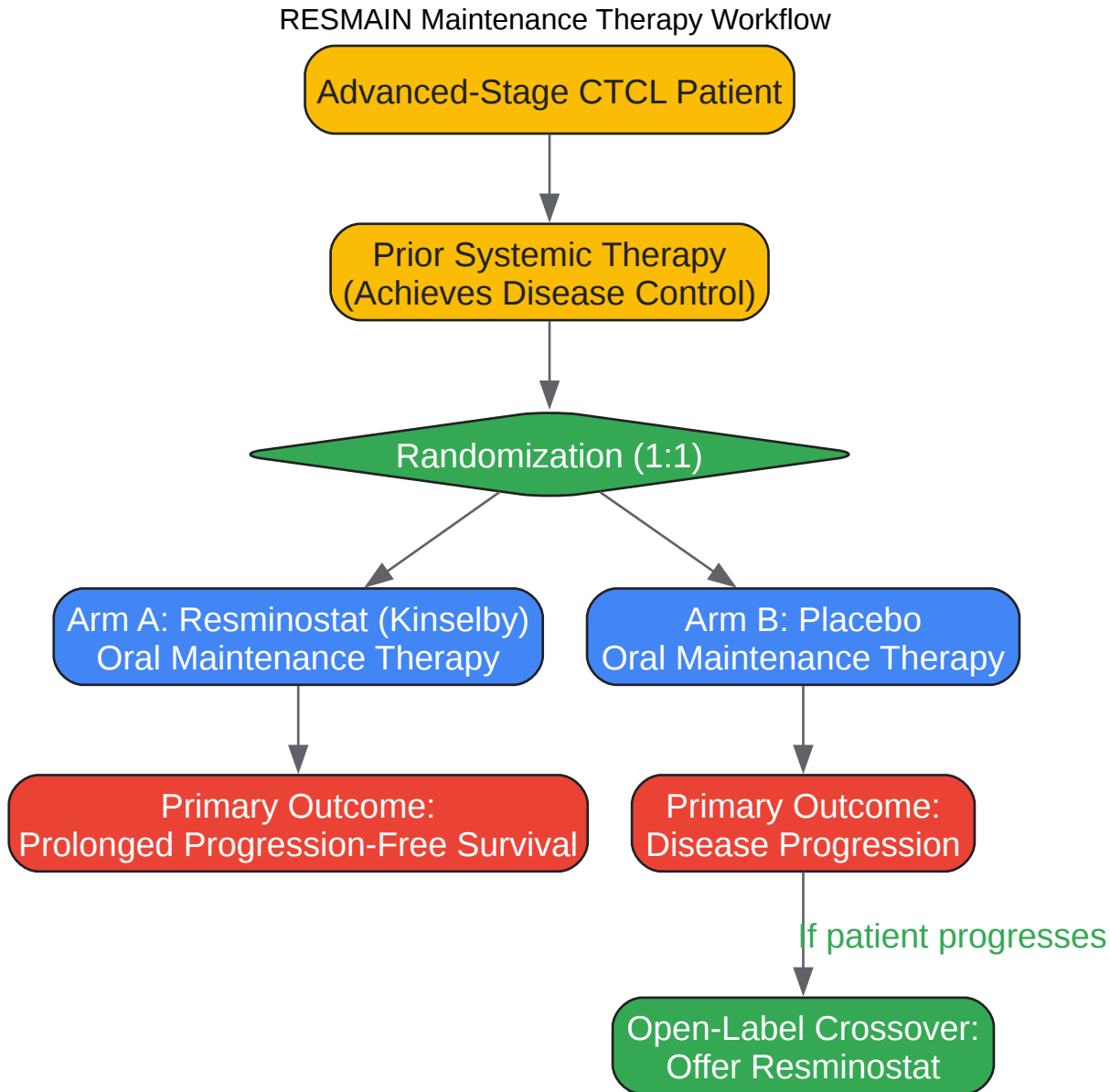
- **Objective:** To investigate the antitumor efficacy of ruxolitinib (JAK1/2i) in combination with **resminostat** (HDACi) in CTCL *in vitro*.
- **Cell Lines & Culture:** Mycosis Fungoides-derived **MyLa** cells and Sezary Syndrome-derived **SeAx** cells. Cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- **Drug Treatment:** Cells were treated for 24 hours with non-toxic concentrations of:
  - 15 $\mu$ M Ruxolitinib
  - 1 $\mu$ M **Resminostat**
  - A combination of both drugs
- **Cytotoxicity Assay (MTT Assay):**
  - ( $10^4$ ) cells were seeded in 96-well plates.
  - After 24h drug treatment, culture medium was replaced with fresh medium containing MTT solution.
  - Cells were incubated for 4 hours, followed by the addition of DMSO.
  - Absorbance was measured at 570 nm wavelength.
- **Cell Proliferation Assay (BrdU Assay):**
  - ( $10^5$ ) cells were seeded in 24-well plates and treated for 24h.
  - Incorporated BrdU was stained with a specific fluorescent antibody.
  - Levels of cell-associated BrdU were measured by flow cytometry.
- **Apoptosis Assay (Annexin V/PI Staining):**
  - ( $10^5$ ) cells were treated for 24h, washed, and centrifuged.
  - Cell pellet was re-suspended and stained with Annexin-V-FITC and Propidium Iodide (PI).
  - Samples were analyzed using a flow cytometer (Cytomics FC500). Quadrant analysis distinguished living cells (Annexin-V-FITC-/PI-), early apoptotic cells (Annexin-V-FITC+/PI-), necrotic cells (Annexin-V-FITC-/PI+), and late apoptotic cells (Annexin-V-FITC+/PI+).
- **Multi-Pathway Analysis:**
  - Investigation of the effect on JAK/STAT, Akt/mTOR, and MAPK signaling pathways via analysis of phosphorylation states of key proteins (STAT3, Akt, ERK1/2, JNK).

## Clinical Protocol and Regulatory Status

### Maintenance Therapy Concept and Clinical Implementation

The **maintenance therapy** approach is a key innovation in CTCL treatment. It aims to prolong disease control and delay progression in patients with advanced-stage, incurable CTCL after they have achieved

disease stability with prior systemic therapy [1]. The typical treatment workflow in the RESMAIN study is outlined below.



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## Safety and Regulatory Pathway

- **Safety Profile:** The side effects of **resminostat** were "mainly mild to moderate, manageable and reversible" [1]. An independent Data Safety Monitoring Board (DSMB) repeatedly recommended the study continue without modification after reviewing safety data [6].

- **Regulatory Status:**

- **Marketing Authorization Application (MAA)** was filed with the European Medicines Agency (EMA) in February 2024 [1].
- **Orphan Drug Designation (ODD)** was granted for **resminostat** in CTCL by both the EMA (October 2023) and the US FDA (September 2023), providing 10 and 7 years of market exclusivity, respectively, upon approval [3].

## Conclusion for Research and Development

The RESMAIN trial establishes **resminostat** as a pioneering maintenance therapy in advanced CTCL, successfully meeting its primary endpoint. The drug's novel mechanism of action as an HDAC inhibitor, its synergistic potential with agents like ruxolitinib, and its manageable safety profile position it as a promising candidate to address the high unmet need for durable treatment responses in this rare lymphoma.

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